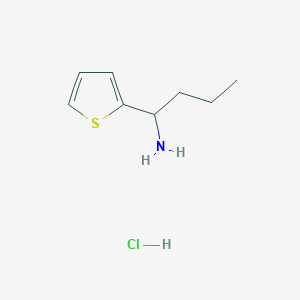

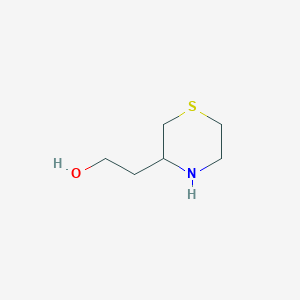

![molecular formula C12H20N2O4 B2574992 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1779427-66-5](/img/structure/B2574992.png)

5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid” is a complex organic molecule. It is a derivative of bicyclobutanes, which are among the most highly strained isolable organic compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group in organic synthesis . A general method for direct N-acylation of less nucleophilic nitrogen heterocycles with carboxylic acids has been reported . This method uses simple, commercially available reagents, no metals, and user-friendly conditions, showing excellent functional group tolerance and broad substrate scope for both nitrogen nucleophiles and carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic framework, which is characteristic of the diazabicyclo[2.2.2]octane core. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the diazabicyclo[2.2.2]octane core and the tert-butoxycarbonyl group. Bicyclobutanes are known for their diverse reactivity, allowing them to be flexible building blocks towards a range of structural targets . The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .Scientific Research Applications

Synthesis and Chemical Reactions

5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid, related to the broader class of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, finds its utility in various synthesis and chemical reactions within organic chemistry. DABCO itself has been utilized as an effective catalyst in coupling reactions, such as the coupling of aldehydes and activated double bonds, leading to the synthesis of complex organic compounds like mikanecic acid (Hoffmann & Rabe, 1984). Moreover, it has facilitated the decarboxylative acylation of carboxylic acids, enabling the production of α-keto and α,β-unsaturated amides or esters in good yields (Jun-Rong Zhang et al., 2017).

Structural Studies and Molecular Assembly

The structural analysis and molecular assembly aspects of DABCO and its derivatives have been a subject of interest, with research illustrating how these compounds participate in forming complex crystal structures. For instance, studies have shown how DABCO interacts with benzenetricarboxylic acid to form salt structures that exhibit unique tiling patterns, contributing to our understanding of molecular self-assembly and crystal engineering (P. R. Meehan et al., 1997).

Synthesis of Chiral and Cyclic Compounds

Research into the synthesis of chiral and cyclic compounds has also benefited from the use of DABCO derivatives. These compounds have been synthesized as chiral cyclic amino acid esters, showcasing the versatility of DABCO-related structures in producing chiral building blocks for further synthetic applications (T. Moriguchi et al., 2014). This is pivotal for the development of enantioselective synthesis methods, which are crucial in the pharmaceutical industry for creating compounds with specific biological activities.

Functionalized Building Blocks for Supramolecular Chemistry

DABCO derivatives have been synthesized as highly functionalized rigid templates for use in supramolecular chemistry. These templates enable the synthesis of diverse molecules based on a rigid framework, providing new pathways for creating complex molecular architectures (A. Bicknell & N. Hird, 1996). The ability to craft these highly functionalized compounds is essential for the design and synthesis of new materials with specific properties, such as porosity or catalytic activity.

Future Directions

Bicyclobutanes, such as the core structure in this compound, are intriguing building blocks in organic chemistry due to their high strain and associated low activation barriers to reactivity . Future research may explore new synthetic strategies exploiting their heightened reactivity, providing rapid access to a rich tapestry of complex molecular scaffolds .

properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-7-12(9(15)16)5-4-8(14)6-13-12/h8,13H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKQDCKXCAFEMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCC1CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

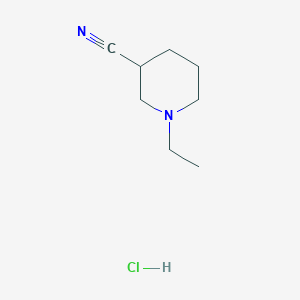

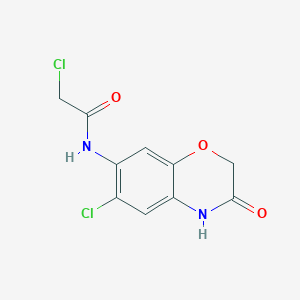

![N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2574909.png)

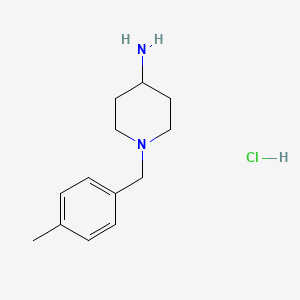

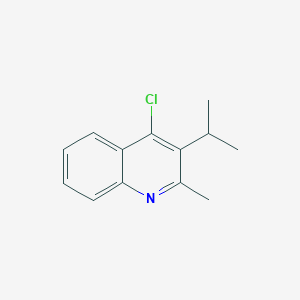

![N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2574918.png)

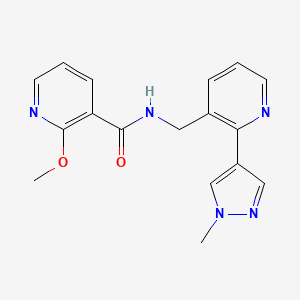

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)

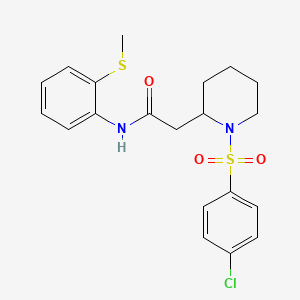

![2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2574925.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)